synthesis of Methyl 2-(3-oxopiperazin-1-YL)acetate
synthesis of Methyl 2-(3-oxopiperazin-1-YL)acetate
An In-depth Technical Guide to the Synthesis of Methyl 2-(3-oxopiperazin-1-yl)acetate
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, scientifically-grounded overview of the synthesis of Methyl 2-(3-oxopiperazin-1-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and drug development. The document elucidates the most direct and efficient synthetic pathways, beginning with the formation of the core piperazin-2-one scaffold, followed by its functionalization via N-alkylation. The narrative emphasizes the chemical rationale behind procedural choices, offering detailed, step-by-step experimental protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this synthetic process.
Introduction and Strategic Overview
Methyl 2-(3-oxopiperazin-1-yl)acetate is a key intermediate characterized by a piperazin-2-one (a cyclic amide) core, functionalized at the N1 position with a methyl acetate group. The piperazinone motif is considered a "privileged structure" in medicinal chemistry, frequently appearing in bioactive molecules and pharmaceuticals due to its ability to act as a peptidomimetic and engage in specific hydrogen bonding interactions.[1] This guide focuses on a robust and widely applicable two-step synthetic strategy, which is both logical and efficient for laboratory-scale preparation.
The overall synthetic approach is dissected into two primary stages:
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Formation of the Piperazin-2-one Heterocycle: The foundational step involves the construction of the six-membered piperazin-2-one ring.
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N-Alkylation of the Piperazin-2-one Core: The secondary amine within the heterocycle is subsequently alkylated to introduce the methyl acetate side chain.
This bifurcated approach allows for modularity and high yields, making it a preferred method for accessing the target compound and its derivatives.
Retrosynthetic Analysis and Workflow
A retrosynthetic analysis of the target molecule, Methyl 2-(3-oxopiperazin-1-yl)acetate, logically disconnects the C-N bond formed during the alkylation step. This reveals the two key precursors: the piperazin-2-one ring and an electrophilic two-carbon synthon , such as methyl bromoacetate. The piperazin-2-one itself can be retrosynthetically derived from the cyclization of ethylenediamine and an ethyl haloacetate.
Caption: Retrosynthetic pathway for the target molecule.
This analysis leads to the following forward synthetic workflow, which forms the basis of this guide.
Caption: Overall two-step synthetic workflow.
Synthetic Methodologies and Experimental Protocols
Part A: Synthesis of Piperazin-2-one
The most direct synthesis of the piperazin-2-one core involves the cyclization reaction between ethylenediamine and an ethyl haloacetate, such as ethyl chloroacetate.[2] This reaction proceeds via a tandem nucleophilic substitution and subsequent intramolecular amidation.
Mechanism Insight: The primary amine of ethylenediamine first acts as a nucleophile, displacing the chloride from ethyl chloroacetate. The resulting intermediate then undergoes an intramolecular cyclization, where the second amine attacks the ester carbonyl, eliminating ethanol to form the stable six-membered lactam (amide) ring.
Detailed Experimental Protocol:
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Setup: To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylenediamine (e.g., 30 g, 0.5 mol) and a suitable solvent such as 1,4-dioxane or tetrahydrofuran (THF) (500 mL).[2]
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Reagent Addition: While stirring, slowly add a solution of ethyl chloroacetate (e.g., 55.2 g, 0.45 mol) in the same solvent (100 mL) to the flask. The addition should be controlled to manage any exotherm.
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Reaction: Heat the mixture to reflux (typically 80-100 °C, depending on the solvent) and maintain for 8-12 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Dissolve the crude residue in a minimal amount of hot ethyl acetate. Upon cooling, the product, piperazin-2-one, will often precipitate as a white solid. If impurities persist, column chromatography using a silica gel stationary phase with an eluent system like ethyl acetate/methanol can be employed for further purification.[2]
Part B: N-Alkylation to Yield Methyl 2-(3-oxopiperazin-1-yl)acetate
With the piperazin-2-one core in hand, the final step is an N-alkylation reaction using methyl bromoacetate.[3] This is a classic Williamson ether synthesis analogue, applied here for C-N bond formation. A non-nucleophilic base is crucial to deprotonate the secondary amine of the piperazinone, thereby activating it for nucleophilic attack on the electrophilic methyl bromoacetate.
Mechanism Insight: The base (e.g., potassium carbonate) removes the proton from the N1 nitrogen of piperazin-2-one, creating a nucleophilic amide anion. This anion then attacks the carbon atom bearing the bromine in methyl bromoacetate in a classic SN2 reaction, displacing the bromide ion and forming the desired product.
Caption: N-Alkylation reaction mechanism.
Detailed Experimental Protocol:
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Setup: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend piperazin-2-one (e.g., 10 g, 0.1 mol) and a mild base such as potassium carbonate (K₂CO₃) (e.g., 20.7 g, 0.15 mol) in a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) (100 mL).[4]
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Reagent Addition: To the stirred suspension, add methyl bromoacetate (e.g., 16.8 g, 0.11 mol) dropwise at room temperature.[3]
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Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC until the starting material (piperazin-2-one) is consumed. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.
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Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts (e.g., K₂CO₃ and KBr). Wash the solid residue with a small amount of the reaction solvent.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The residue can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield Methyl 2-(3-oxopiperazin-1-yl)acetate as a pure compound. The organic phase should be washed with water and brine, then dried over anhydrous Na₂SO₄ before solvent removal.[5]
Data Summary and Characterization
The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.
| Parameter | Step A: Piperazin-2-one Synthesis | Step B: N-Alkylation |
| Key Reagents | Ethylenediamine, Ethyl Chloroacetate | Piperazin-2-one, Methyl Bromoacetate, K₂CO₃ |
| Solvent | 1,4-Dioxane or THF | Acetonitrile or DMF |
| Temperature | Reflux (80-100 °C) | Room Temperature to 50 °C |
| Typical Yield | 60-80% | 70-90% |
| Purification | Recrystallization or Column Chromatography | Column Chromatography |
Expected Characterization Data for Methyl 2-(3-oxopiperazin-1-yl)acetate:
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1H NMR: The spectrum should show a characteristic singlet for the methyl ester protons (-OCH₃) around δ 3.7 ppm. Methylene protons of the acetate side chain (-CH₂CO) and the piperazine ring will appear as multiplets in the δ 3.0-4.0 ppm region. A broad singlet corresponding to the amide proton (-NH) may also be visible.[6]
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13C NMR: Key signals would include two carbonyl carbons: one for the ester (~170 ppm) and one for the amide (~165 ppm). The methyl ester carbon should appear around δ 52 ppm.[7]
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Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₇H₁₂N₂O₃, MW: 172.18 g/mol ) should be observed, typically as [M+H]⁺ in ESI-MS.[8]
Conclusion
The synthesis of Methyl 2-(3-oxopiperazin-1-yl)acetate is reliably achieved through a sequential, two-step process involving the initial formation of the piperazin-2-one heterocycle followed by a direct N-alkylation. This methodology is robust, high-yielding, and utilizes readily available commercial starting materials. The protocols outlined in this guide provide a solid foundation for the laboratory-scale production of this important chemical intermediate, enabling further research and development in the field of medicinal chemistry.
References
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Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. [Link]
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Thieme Chemistry. Synthesis of Piperazin-2-ones. [Link]
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ResearchGate. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. [Link]
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Medvedeva, S. M., et al. The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. David Publishing. [Link]
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Rasayan Journal of Chemistry. SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][9] OXAZIN-4-YL) ACETATE DERIV. [Link]
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